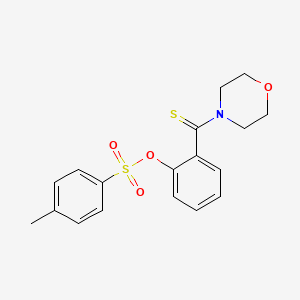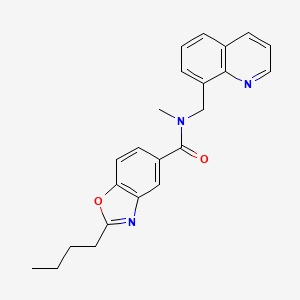![molecular formula C18H23NO2 B4936365 2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
2-[4-(1-adamantyl)phenoxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1-adamantyl)phenoxy]acetamide, also known as ADPAA, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. This molecule is a derivative of adamantane, a cyclic hydrocarbon that has been used in the development of antiviral, antifungal, and anticancer drugs. ADPAA has been found to possess unique properties that make it a promising candidate for further investigation.
作用机制
2-[4-(1-adamantyl)phenoxy]acetamide is thought to exert its effects through the inhibition of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, 2-[4-(1-adamantyl)phenoxy]acetamide has been shown to have antioxidant properties, which may further contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[4-(1-adamantyl)phenoxy]acetamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit cholinesterase enzymes, 2-[4-(1-adamantyl)phenoxy]acetamide has been found to modulate the activity of various neurotransmitter receptors, including the NMDA receptor and the nicotinic acetylcholine receptor. These effects may contribute to its ability to improve cognitive function.
实验室实验的优点和局限性
2-[4-(1-adamantyl)phenoxy]acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high level of purity and yield. Additionally, it has been extensively studied for its biochemical and physiological effects, making it a well-characterized compound. However, there are also limitations to its use. 2-[4-(1-adamantyl)phenoxy]acetamide has not been extensively studied in humans, and its long-term safety and efficacy are unknown. Additionally, it may not be suitable for all research applications, as its effects are primarily focused on cognitive function.
未来方向
There are several future directions for research on 2-[4-(1-adamantyl)phenoxy]acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. 2-[4-(1-adamantyl)phenoxy]acetamide's ability to inhibit cholinesterase enzymes and modulate neurotransmitter receptor activity may make it a promising candidate for further investigation in this area. Additionally, 2-[4-(1-adamantyl)phenoxy]acetamide may have potential applications in the field of synthetic biology, as its unique properties may make it useful for the development of new molecular tools and sensors. Finally, further investigation into the safety and efficacy of 2-[4-(1-adamantyl)phenoxy]acetamide in humans is needed to determine its potential as a therapeutic agent.
合成方法
2-[4-(1-adamantyl)phenoxy]acetamide can be synthesized through a multistep process involving the reaction of 1-adamantylamine with 4-bromophenol, followed by the conversion of the resulting intermediate to 2-[4-(1-adamantyl)phenoxy]acetamide through an acetylation reaction. The synthesis of 2-[4-(1-adamantyl)phenoxy]acetamide has been optimized to yield high purity and yield, making it a viable option for laboratory use.
科学研究应用
2-[4-(1-adamantyl)phenoxy]acetamide has been investigated for its potential use in various scientific research applications. One of the main areas of interest is its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in cognitive function. Inhibition of these enzymes has been shown to improve memory and cognitive performance in animal models.
属性
IUPAC Name |
2-[4-(1-adamantyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c19-17(20)11-21-16-3-1-15(2-4-16)18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,12-14H,5-11H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSRVROQMRDPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(1-Adamantyl)phenoxy]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4936293.png)
![4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B4936296.png)
![1-[3-(3-ethoxyphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4936297.png)
![N-[1-anilino-2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B4936304.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(3-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B4936324.png)
![2-(4-butoxyphenyl)-5-(4-fluorophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4936329.png)
amino]-1-(phenylsulfonyl)-3-pyrrolidinol](/img/structure/B4936346.png)

![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B4936362.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)
![1-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4936372.png)

![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinol](/img/structure/B4936384.png)